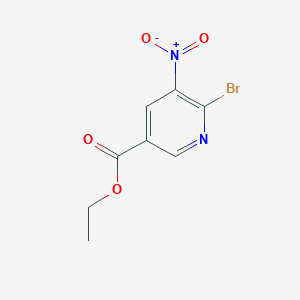

Ethyl 6-bromo-5-nitronicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6-bromo-5-nitronicotinate is an organic compound with the molecular formula C8H7BrN2O4 It is a derivative of nicotinic acid, featuring both bromine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-bromo-5-nitronicotinate typically involves the bromination and nitration of nicotinic acid derivatives. One common method includes the bromination of ethyl nicotinate followed by nitration under controlled conditions. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and nitric acid for nitration .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-bromo-5-nitronicotinate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products:

Substitution: Products depend on the nucleophile used; for example, using methoxide can yield ethyl 6-methoxy-5-nitronicotinate.

Reduction: Reduction of the nitro group yields ethyl 6-bromo-5-aminonicotinate.

Scientific Research Applications

Ethyl 6-bromo-5-nitronicotinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-5-nitronicotinate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The bromine and nitro groups play crucial roles in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Ethyl 6-bromo-5-aminonicotinate: Similar structure but with an amino group instead of a nitro group.

Ethyl 6-chloro-5-nitronicotinate: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: Ethyl 6-bromo-5-nitronicotinate is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential biological activities compared to its analogs .

Biological Activity

Ethyl 6-bromo-5-nitronicotinate is a compound of interest due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms, applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is characterized by the presence of both bromine and nitro groups, which enhance its reactivity and biological potential. The compound can be synthesized through various methods, typically involving the bromination of ethyl nicotinate followed by nitration . The unique combination of these functional groups suggests possible interactions with biological targets, particularly in the context of receptor binding and enzyme activity.

Mechanisms of Biological Activity

The biological activity of this compound has been linked to its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that related compounds exhibit varying affinities for different nAChR subtypes. For instance, studies on similar nicotine derivatives have shown that modifications in the molecular structure can significantly affect receptor binding affinities .

Binding Affinities

| Compound | Receptor Type | Binding Affinity (K_i) |

|---|---|---|

| This compound | α7 nAChR | K_i > 100 μM |

| This compound | α4β2 nAChR | K_i = 12.2 μM |

| (+)-nicotine | α4β2 nAChR | K_i = 170 nM |

| (−)-nicotine | α4β2 nAChR | K_i = 4.2 nM |

These results indicate that this compound has a relatively low binding affinity for the α7 subtype compared to nicotine, suggesting that it may not be as potent in eliciting biological responses mediated by this receptor .

Pharmacological Studies

Despite limited direct studies on this compound itself, related compounds have provided insights into its potential pharmacological effects. For example, derivatives with similar structural motifs have been evaluated for their effects on neurotransmitter release and receptor antagonism.

- Antinociceptive Activity : Some studies have assessed the antinociceptive properties of nicotine derivatives in animal models. These studies often measure the ability of compounds to reduce pain responses, providing indirect evidence of their biological activity.

- Antimicrobial Properties : There is emerging interest in the antimicrobial potential of compounds containing bromine and nitro groups. Research has shown that these functional groups can enhance antimicrobial activity against various pathogens .

Case Study: Antimicrobial Activity

A study examining the antimicrobial properties of flavonoid derivatives with bromine and nitro groups found significant inhibitory effects against bacterial growth. While specific data on this compound is lacking, the findings suggest that similar compounds may exhibit promising antimicrobial properties .

Case Study: Receptor Binding

In a comparative study involving various nicotine derivatives, researchers found that certain modifications could enhance receptor selectivity and potency. This highlights the importance of structural variations in determining biological activity .

Properties

Molecular Formula |

C8H7BrN2O4 |

|---|---|

Molecular Weight |

275.06 g/mol |

IUPAC Name |

ethyl 6-bromo-5-nitropyridine-3-carboxylate |

InChI |

InChI=1S/C8H7BrN2O4/c1-2-15-8(12)5-3-6(11(13)14)7(9)10-4-5/h3-4H,2H2,1H3 |

InChI Key |

LCSHESOCQVAJPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.